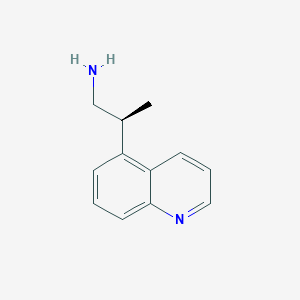

(2S)-2-Quinolin-5-ylpropan-1-amine

Description

Properties

IUPAC Name |

(2S)-2-quinolin-5-ylpropan-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2/c1-9(8-13)10-4-2-6-12-11(10)5-3-7-14-12/h2-7,9H,8,13H2,1H3/t9-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPOYAQVIKSUEJL-SECBINFHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN)C1=C2C=CC=NC2=CC=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CN)C1=C2C=CC=NC2=CC=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common synthetic route includes the Pfitzinger reaction, where isatin reacts with an aldehyde in the presence of a base to form the quinoline ring

Industrial Production Methods

Industrial production of (2S)-2-Quinolin-5-ylpropan-1-amine may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-Quinolin-5-ylpropan-1-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline N-oxides.

Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.

Substitution: Electrophilic substitution reactions can introduce various substituents onto the quinoline ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is often employed.

Substitution: Friedel-Crafts acylation and alkylation reactions using aluminum chloride (AlCl3) as a catalyst are common.

Major Products Formed

Oxidation: Quinoline N-oxides.

Reduction: Tetrahydroquinoline derivatives.

Substitution: Various substituted quinoline derivatives depending on the electrophile used.

Scientific Research Applications

Pharmaceutical Development

Antimicrobial Properties

Research indicates that (2S)-2-Quinolin-5-ylpropan-1-amine exhibits significant antimicrobial activity. It is being investigated for its potential to develop new antibiotics that could combat resistant bacterial strains. The compound's mechanism of action may involve disrupting bacterial cell functions, leading to cell death.

Anticancer Effects

The compound has shown promise in anticancer research. Studies suggest that it can intercalate with DNA and inhibit enzymes critical for cancer cell proliferation. This interaction may induce apoptosis in certain cancer types, making it a candidate for further development as an anticancer agent.

Case Study: Structure-Activity Relationship

A detailed structure-activity relationship study revealed that modifications at specific positions on the quinoline ring enhance the compound's potency against various cancer cell lines. For instance, substituents at the nitrogen atom and carbonyl groups significantly impact anticancer activity, indicating the importance of molecular design in drug development .

Chemical Research

Building Block in Organic Synthesis

this compound serves as a versatile building block in organic synthesis. Its unique structure allows chemists to create more complex molecules and study structure-activity relationships in drug design. The compound can undergo various reactions, including oxidation and substitution, facilitating the synthesis of derivatives with tailored properties.

| Reaction Type | Description |

|---|---|

| Oxidation | Converts amine groups to imines or nitrogen compounds |

| Reduction | Forms secondary amines or other derivatives |

| Substitution Reactions | Introduces substituents on the quinoline ring |

Material Science

Advanced Materials Development

The unique properties of this compound may find applications in developing advanced materials, particularly in sensors and electronic devices. Its ability to interact with various biological systems also opens avenues for creating biocompatible materials.

Mechanism of Action

The mechanism of action of (2S)-2-Quinolin-5-ylpropan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoline ring system can intercalate with DNA, inhibiting the replication of certain pathogens. Additionally, the amine group can form hydrogen bonds with active sites of enzymes, modulating their activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The pharmacological and physicochemical properties of (2S)-2-Quinolin-5-ylpropan-1-amine can be contextualized through comparisons with structurally related compounds, such as positional isomers, pyridine analogs, and other quinoline-based amines. Below is a detailed analysis:

Positional Isomers: Quinolin-3-yl vs. Quinolin-5-yl Derivatives

Positional isomerism significantly impacts biological activity. For example:

- Quinolin-3-amine derivatives (e.g., compounds 10a–10k in ) exhibit moderate-to-high affinity for dopamine D3 receptors due to the optimal spatial arrangement of the piperazine substituent and the quinoline core.

- Quinolin-5-ylpropan-1-amine, with its amine group at the 5-position, likely alters steric and electronic interactions compared to 3-yl analogs.

Table 1: Key Differences Between Quinoline Positional Isomers

*Log P values estimated from QSAR models in , where lipophilicity correlates with membrane permeability and target engagement.

Pyridine vs. Quinoline Derivatives

Pyridine-based amines (e.g., 5-substituted pyridin-2-amines in ) share functional similarities but differ in aromatic bulk and electronic properties:

- Pyridin-2-amines: Smaller aromatic systems result in lower Log P (1.5–2.5) and reduced receptor-binding stability compared to quinolines. Their antibacterial activity in correlates with electron-withdrawing substituents, enhancing membrane interaction .

- However, this may reduce solubility compared to pyridine analogs .

Stereochemical Considerations

The (S)-configuration of this compound introduces enantioselectivity absent in racemic analogs like those in . Chiral centers in amines often enhance target specificity; for example, (S)-enantiomers of similar compounds show 10–100× higher affinity for G protein-coupled receptors than (R)-forms . This suggests that the (S)-configuration here may optimize interactions with chiral biological targets, though experimental validation is needed.

Pharmacological Implications

- Antimicrobial Potential: Quinoline derivatives often disrupt bacterial DNA gyrase or efflux pumps. The propylamine chain may enhance cationic character, promoting binding to negatively charged bacterial membranes .

- Neuroactive Potential: Aryl piperazine substituents in improve CNS penetration and dopamine receptor binding. The absence of such groups in this compound may shift activity toward peripheral targets.

Q & A

Q. What are the key considerations for synthesizing (2S)-2-Quinolin-5-ylpropan-1-amine with high enantiomeric purity?

Methodological Answer:

- Use chiral precursors or catalysts to enforce stereochemical control during synthesis. For example, asymmetric reduction of a ketone intermediate using chiral catalysts like BINAP-Ru complexes can yield the desired (S)-configuration .

- Monitor reaction progress with chiral HPLC or polarimetry to verify enantiomeric excess (≥95% purity) .

- Purify intermediates via recrystallization or chromatography to remove diastereomers or racemic byproducts .

Q. How should researchers characterize the identity and purity of this compound?

Methodological Answer:

Q. What are the optimal storage conditions for this compound to prevent degradation?

Methodological Answer:

- Store under inert gas (argon/nitrogen) at −20°C in amber glass vials to minimize oxidation and photodegradation .

- Conduct stability studies using accelerated thermal degradation assays (e.g., 40°C/75% RH for 4 weeks) to determine shelf-life .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Methodological Answer:

- Replicate experiments under standardized conditions (e.g., identical cell lines, assay buffers, and positive/negative controls) to isolate variables .

- Perform dose-response studies across multiple concentrations (e.g., IC, EC) to assess potency thresholds and validate reproducibility .

- Use orthogonal assays (e.g., SPR for binding affinity vs. functional cellular assays) to confirm mechanism-specific activity .

Q. What strategies are effective for optimizing the synthetic yield of this compound in multi-step reactions?

Methodological Answer:

- Employ Design of Experiments (DoE) to optimize reaction parameters (temperature, solvent polarity, catalyst loading) .

- Use flow chemistry to enhance mass/heat transfer in critical steps (e.g., amine coupling or cyclization) .

- Track intermediates with LC-MS to identify yield-limiting steps and adjust stoichiometry .

Q. How can computational methods aid in predicting the interaction of this compound with biological targets?

Methodological Answer:

- Perform molecular docking (AutoDock, Schrödinger) to model binding poses with receptors like quinoline-binding enzymes .

- Validate predictions with molecular dynamics simulations (GROMACS/NAMD) to assess stability of ligand-receptor complexes .

- Cross-reference with experimental SAR data to refine computational models .

Data Contradiction Analysis

Q. How should researchers address discrepancies in spectral data (e.g., NMR shifts) for this compound across studies?

Methodological Answer:

- Compare solvent systems (e.g., DMSO-d vs. CDCl) and concentration effects, which influence chemical shift values .

- Re-run NMR experiments with internal standards (TMS) and ensure proper shimming and calibration .

- Share raw spectral data via repositories (e.g., Zenodo) for peer validation .

Experimental Design Guidelines

Q. What controls are essential for biological assays involving this compound?

Methodological Answer:

- Include a racemic mixture control to distinguish stereospecific effects .

- Use known quinoline derivatives (e.g., chloroquine) as positive controls for activity benchmarks .

- Add vehicle controls (DMSO/saline) to rule out solvent-mediated artifacts .

Data Presentation Standards

Q. How should researchers report synthetic and analytical data for this compound in publications?

Methodological Answer:

- Tabulate spectral data (NMR shifts, HRMS m/z) and chromatographic conditions (HPLC column, mobile phase) .

- Provide synthetic protocols in sufficient detail for replication, including catalyst/reagent sources and purification steps .

- Disclose purity thresholds (e.g., ≥95% by HPLC) and enantiomeric excess values .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.